N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Lipophilicity CNS Drug Design Physicochemical Property

Sigma receptor SAR programs often face reproducibility issues due to analog impurity. This 95% pure thiolane-substituted 1,4-diazepane eliminates that variability, enabling confident head-to-head comparison with oxolane analogs (CAS 2309728-97-8). - Differentiates sulfur vs. oxygen heteroatom effects on sigma-1 affinity without altering the core scaffold. - XLogP3 2.2 optimizes CNS drug-likeness; avoids halogenation-related metabolic risks. - Consistent commercial supply ensures reliable cytotoxicity screening in your cell lines.

Molecular Formula C18H27N3O2S
Molecular Weight 349.49
CAS No. 2310103-37-6
Cat. No. B2912397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
CAS2310103-37-6
Molecular FormulaC18H27N3O2S
Molecular Weight349.49
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCSC3
InChIInChI=1S/C18H27N3O2S/c22-18(19-8-13-23-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)16-7-14-24-15-16/h1-3,5-6,16H,4,7-15H2,(H,19,22)
InChIKeyXUWNVIUCJRNLKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide: Core Properties & Sourcing


N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic 1,4-diazepane derivative characterized by a seven-membered homopiperazine core. Its molecular formula is C18H27N3O2S with a molecular weight of 349.49 g/mol [1]. The structure features a thiolan-3-yl (tetrahydrothiophene) substituent at the 4-position and a phenoxyethyl carboxamide side chain, elements that define its physicochemical signature. This compound belongs to a broader class of sigma receptor ligands under active investigation for central nervous system (CNS) applications, where the 1,4-diazepane scaffold has demonstrated significantly improved sigma-1 receptor affinity compared to smaller piperazine analogs [2][3]. Commercial availability of this specific analog with consistent purity (typically 95%) makes it an accessible tool for systematic structure–activity relationship (SAR) studies within this chemotype [1].

Target Engagement
Sigma-1 receptor SAR tool compound; 1,4-diazepane core with reported high-affinity scaffold context
Structural Probe
Unique thiolane sulfur and phenoxyethyl tail enable orthogonal pharmacophore interrogation
Procurement
Commercially available with consistent reported purity context, supporting reproducible SAR studies

Analog Interchange Risks for N-(2-Phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide


Within the 1,4-diazepane carboxamide family, even minor structural modifications produce significant shifts in key properties that govern both biological behavior and experimental tractability. Replacement of the thiolane (sulfur-containing) ring with its oxygen analog (oxolane/tetrahydrofuran) alters hydrogen-bond acceptor character and lipophilicity, while substituting the phenoxyethyl tail with smaller alkyl groups (e.g., methoxyethyl, ethyl) changes molecular volume, rotatable bond count, and predicted receptor occupancy [1]. Published SAR data confirm that the 1,4-diazepane scaffold alone does not guarantee uniform sigma receptor affinity; rather, affinity is exquisitely sensitive to the nature of the N-substituents, with Ki values spanning over two orders of magnitude across closely related analogs [2]. For procurement, selecting an incorrect analog introduces uncontrolled variables that can confound SAR interpretation, compromise assay reproducibility, and waste screening resources. The quantitative evidence below maps exactly where this compound differentiates from its nearest neighbors.

Thiolane-to-oxolane substitution alters lipophilicity and H-bond acceptor character; may shift membrane permeability and receptor recognition profiles.
Truncated N-substituent (e.g., ethyl) reduces molecular complexity and rotatable bond count, changing conformational sampling; cannot replicate phenoxyethyl's entropic signature.
N-substituent identity is the dominant affinity determinant; 1,4-diazepane scaffold alone does not guarantee sigma-1 potency—Ki varies >100-fold across close analogs.

N-(2-Phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide: Differentiation vs. Closest Analogs


Lipophilicity Shift: Thiolane vs. Oxolane Ring

The thiolan-3-yl (tetrahydrothiophene) substituent confers a computed XLogP3 of 2.2, while the direct oxygen analog 4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide (CAS 2309728-97-8) exhibits a lower XLogP3 of approximately 1.8, reflecting the replacement of sulfur (thiolane) with oxygen (oxolane/tetrahydrofuran) [1]. This ~0.4 log unit increase in lipophilicity for the thiolane-containing compound implies enhanced passive membrane permeability, a parameter critical for crossing the blood-brain barrier in CNS-targeted programs [2].

Lipophilicity Shift
Cross-study comparable
Δ XLogP3 ≈ +0.4 (thiolane vs. oxolane)
May support CNS permeability screening in SAR programs
Computed property; experimental logD recommended.
Lipophilicity CNS Drug Design Physicochemical Property

Thiolane Sulfur as a Unique H-Bond Acceptor

The target compound contains 4 hydrogen-bond acceptor (HBA) sites, a distinct feature driven by the thiolane sulfur atom, which can engage in stereoelectronic interactions distinct from oxygen [1]. In contrast, the oxolane analog (CAS 2309728-97-8) also possesses 4 HBA sites, but the acceptor character of ether oxygen vs. thioether sulfur differs in both geometry and interaction energy with receptor binding pockets . Published sigma-1 receptor pharmacophore models indicate that a strong HBA feature interacting with a key polar residue in the receptor binding pocket is a critical determinant of affinity; the sulfur HBA in thiolane may engage this feature differently than oxygen, potentially altering selectivity profiles [2].

H-Bond Acceptor Type
Class-level inference
Thioether vs. ether HBA; distinct stereoelectronic recognition
Probing sigma-1 pharmacophore hypotheses with orthogonal heteroatom
No experimental binding data for target compound.
Sigma Receptor Pharmacophore Sulfur-Containing Heterocycle

Molecular Complexity & Rotatable Bond Differences

The molecular complexity score for the target compound is 391 with 5 rotatable bonds, while a truncated analog such as N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2319801-53-9) has a lower complexity score and only 3 rotatable bonds (estimated from its smaller molecular formula C11H15N3OS), representing a substantially simpler structure [1]. Higher complexity and greater conformational flexibility (5 vs. 3 rotatable bonds) influence the entropic penalty upon receptor binding, which is a critical parameter in sigma receptor ligand optimization where conformational restriction has been shown to modulate affinity and selectivity [2].

Complexity & Rot. Bonds
Cross-study comparable
Complexity 391, 5 rotatable bonds vs. ~3 for ethyl analog
Greater conformational sampling for flexible binding sites
N-ethyl analog properties estimated; experimental confirmation advised.
Ligand Efficiency Molecular Complexity Rotatable Bonds

Sigma-1 Affinity: Scaffold Baseline & Substituent Effects

While direct sigma receptor Ki data for the target compound have not been published, the 1,4-diazepane scaffold provides a defined affinity baseline. The 1,4-dibenzyl-1,4-diazepane analog (compound 4a) exhibits a Ki of 7.4 nM at sigma-1 receptors with 53-fold selectivity over sigma-2 [1]. This contrasts sharply with simpler piperazine-based sigma ligands which typically show lower affinity [1]. The phenoxyethyl group in the target compound introduces a flexible, aromatic side chain capable of additional hydrophobic and π-stacking interactions, a feature absent in the simple dibenzyl comparator. Published SAR from 1,4-diazepane sigma ligand series demonstrates that benzofurane and quinoline-substituted derivatives achieve the highest σ1R affinity, suggesting that the nature and orientation of the N-substituent are the dominant affinity determinants within this scaffold [2].

Scaffold Affinity Baseline
Class-level inference
Related 1,4-diazepane: Ki 7.4 nM at σ1 (53-fold σ1/σ2)
Reported high-affinity scaffold context for N-substituent SAR
Target compound Ki not published; inference from scaffold homology.
Sigma-1 Receptor Binding Affinity Structure-Activity Relationship

Cytotoxicity Benchmark in 1,4-Diazepane Sigma Ligands

Comprehensive cytotoxicity evaluation of 1,4-diazepane-based sigma ligands against MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cell lines demonstrated that none of the tested compounds induced significant toxicity [1]. This class-level finding provides a favorable cytotoxicity baseline expectation for the target compound, which shares the identical 1,4-diazepane core. The phenoxyethyl substituent, lacking structural alerts associated with cytotoxicity, is unlikely to compromise this safety profile [2].

Cytotoxicity Baseline
Class-level inference
No significant cytotoxicity across 1,4-diazepane sigma ligands (MCF-7, A549)
Supports cytotoxicity endpoint screening in early discovery
Class-level observation; verify in user-relevant cell line.
Cytotoxicity Safety Screening Cancer Cell Lines

Application Scenarios for N-(2-Phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide


Sigma-1 SAR: Thiolane vs. Oxolane Pairwise Comparison

For medicinal chemistry teams optimizing sigma-1 receptor ligands, this compound provides a direct pairwise comparator to the oxolane analog (CAS 2309728-97-8) to isolate the contribution of sulfur to receptor affinity. The ~0.4 log unit lipophilicity difference and distinct HBA character of thioether vs. ether enable systematic evaluation of heteroatom effects on sigma-1 binding, functional activity, and selectivity without altering the 1,4-diazepane core or phenoxyethyl tail [1][2].

CNS MPO Lipophilicity Fine-Tuning with Thiolane

The target compound's XLogP3 of 2.2 places it within the optimal CNS MPO range (1–3 for predicted brain penetration), while the oxolane analog (XLogP3 ~1.8) sits at the lower boundary [1]. For programs seeking to increase lipophilicity without resorting to halogenation or alkyl chain extension—modifications that may introduce toxicity or metabolic liabilities—this thiolane analog offers a subtle but meaningful lipophilicity increment achievable via heteroatom substitution alone [2].

Fragment-to-Lead: N-Substituent Diversity on 1,4-Diazepane

The phenoxyethyl group provides a distinct N-substituent vector compared to the well-characterized dibenzyl and benzofurane sigma ligands. With a scaffold that has demonstrated 7.4 nM sigma-1 affinity for optimized analogs, systematic variation of the N-substituent from simple benzyl to phenoxyethyl enables exploration of an expanded chemical space not covered by existing patent or literature compounds [1][2]. This compound is a logical procurement choice for groups building focused 1,4-diazepane libraries.

In Vitro Safety Screening Benchmark

Based on the class-level finding that 1,4-diazepane sigma ligands show no significant cytotoxicity in MCF-7 and A549 cell lines [1], this compound can serve as a representative member of the class for confirmatory cytotoxicity screening in the end-user's cell line of interest. Its commercial availability at consistent 95% purity facilitates reproducible safety profiling without the variability introduced by in-house synthesis [2].

Application
Selection Property
Validation Focus
Thiolane/oxolane heteroatom effect studies
Thioether HBA & lipophilicity differential
Sigma-1 binding assay comparison
CNS MPO lipophilicity fine-tuning
Heteroatom-based lipophilicity modulation
CNS MPO desirability score verification
1,4-Diazepane N-substituent SAR library
Phenoxyethyl tail diversity vs. benzyl/alkyl
Sigma-1/2 selectivity profiling
Cytotoxicity screening benchmark
Class-level low-cytotoxicity context
User-defined cell line cytotoxicity assay
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